Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate
CAS No.: 1785335-70-7
Cat. No.: VC2891880
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1785335-70-7 |
|---|---|
| Molecular Formula | C10H19FN2O2 |
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h7-8H,4-6,12H2,1-3H3 |
| Standard InChI Key | FWUFPXRFMIHHAV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)C(CN)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C(CN)F |
Introduction
Chemical Identity and Structural Characteristics
Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate is identified by the CAS registry number 1785335-70-7. This compound possesses a molecular formula of C₁₀H₁₉FN₂O₂ with a calculated molecular weight of 218.27 g/mol. The structure features several key components:
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An azetidine ring (four-membered nitrogen-containing heterocycle)
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A tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen
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A fluorinated ethyl group with a terminal amine functionality
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A stereogenic center at the fluorine-bearing carbon
The IUPAC standard identifier provides a unique chemical signature:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h7-8H,4-6,12H2,1-3H3 |
| Standard InChIKey | FWUFPXRFMIHHAV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C(CN)F |
The compound contains a single fluorine atom at a stereogenic center, making stereochemical considerations important for its synthesis and applications .
Physical Properties and Spectral Characteristics
Physical Properties
While comprehensive experimental physical property data is limited in the literature, calculated and predicted properties provide valuable insights:
| Property | Value |
|---|---|
| Molecular Weight | 218.27 g/mol |
| Appearance | Not experimentally reported |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, THF, and DMF |
| Melting Point | Not experimentally reported |
Mass Spectrometry Characteristics
Mass spectrometry offers valuable analytical data for identifying and characterizing this compound. Predicted collision cross-section (CCS) data for various adducts provides reference points for analytical identification :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 219.15033 | 157.6 |
| [M+Na]+ | 241.13227 | 159.8 |
| [M+NH4]+ | 236.17687 | 158.8 |
| [M+K]+ | 257.10621 | 158.7 |
| [M-H]- | 217.13577 | 152.3 |
| [M+Na-2H]- | 239.11772 | 155.9 |
| [M]+ | 218.14250 | 154.8 |
| [M]- | 218.14360 | 154.8 |
These predicted collision cross-section values are particularly useful for identification in ion mobility mass spectrometry experiments, offering a complementary approach to traditional mass spectrometric methods .
Applications in Chemical Research
As a Building Block in Organic Synthesis
Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate serves as a versatile intermediate in organic synthesis, particularly valuable due to its:
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Multiple functional groups allowing for selective transformations
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Presence of a fluorine atom, which can impart unique properties to final products
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Protected amine functionality that can be selectively deprotected
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Boc-protected azetidine ring that provides a stable yet modifiable structural element
These features make it particularly useful for the construction of more complex molecules with potential biological activity.
Related Compounds
Several structurally related compounds have been reported in the chemical literature:
Structurally Similar Derivatives
Functional Group Variations
Other related azetidine derivatives include:
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Tert-butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2)
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Tert-butyl 3-bromoazetidine-1-carboxylate (CAS: 1064194-10-0)
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Tert-butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 1824020-11-2)
These compounds share the azetidine-Boc core structure but differ in the substituents attached to the azetidine ring, offering complementary reactivity profiles for diverse synthetic applications.
Analytical Considerations
Identification Methods
The identification and characterization of tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate typically employs multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the tert-butyl group (singlet at approximately δ 1.4-1.5 ppm)
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¹⁹F NMR provides specific information about the fluorine environment
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¹³C NMR would show characteristic peaks for the carbonyl carbon and the carbon bearing the fluorine atom
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Mass Spectrometry:
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Infrared Spectroscopy:
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Characteristic absorptions for the carbamate carbonyl (approximately 1700 cm⁻¹)
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N-H stretching from the primary amine (3300-3500 cm⁻¹)
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